molecular formula C22H28O5 B7886826 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Cat. No.: B7886826
M. Wt: 372.5 g/mol
InChI Key: GBDXNHBVYAMODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique molecular structure, which includes an epoxy group and multiple hydroxyl groups, contributing to its potent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and epoxidized derivatives, each with distinct biological activities.

Scientific Research Applications

17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses. This interaction results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

Comparison with Similar Compounds

Uniqueness: 17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is unique due to its specific epoxy group and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its binding affinity to glucocorticoid receptors and its overall therapeutic efficacy .

Properties

IUPAC Name

14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXNHBVYAMODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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